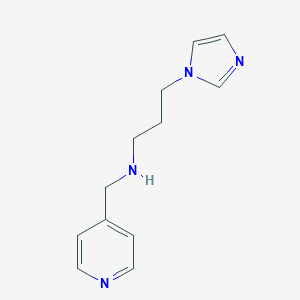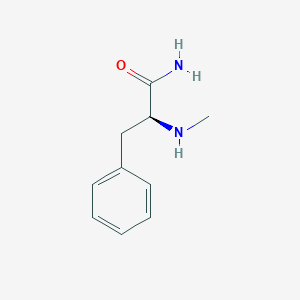![molecular formula C11H10N2OS B183861 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 16024-89-8](/img/structure/B183861.png)
2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a thiazole ring fused with a quinazolinone ring system. This compound has shown promising results in scientific research applications, including its use as a potential drug candidate.
Mécanisme D'action
The mechanism of action of 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is not yet fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of various enzymes or the modulation of specific cellular pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, it has shown anti-inflammatory effects by reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for research involving 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential use of this compound in other fields, such as materials science and nanotechnology.
In conclusion, 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a promising compound that has shown significant potential in scientific research applications. Its unique chemical structure and biological activities make it an interesting subject for further study, and it may hold promise as a potential drug candidate for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can be achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzamide with 2-bromoacetophenone and thioacetamide in the presence of a base such as potassium carbonate. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound.
Applications De Recherche Scientifique
2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer.
Propriétés
Numéro CAS |
16024-89-8 |
|---|---|
Nom du produit |
2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Formule moléculaire |
C11H10N2OS |
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
2-methyl-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C11H10N2OS/c1-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)15-7/h2-5,7H,6H2,1H3 |
Clé InChI |
NOFIPOCUDNMRNF-UHFFFAOYSA-N |
SMILES |
CC1CN2C(=O)C3=CC=CC=C3N=C2S1 |
SMILES canonique |
CC1CN2C(=O)C3=CC=CC=C3N=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)


![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)


![N-[3-(allyloxy)benzyl]-N-methylamine](/img/structure/B183795.png)

![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)
![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)
